molecular formula C24H22 B14667168 7-Cyclohexyltetraphene CAS No. 36278-09-8

7-Cyclohexyltetraphene

Cat. No.: B14667168
CAS No.: 36278-09-8
M. Wt: 310.4 g/mol
InChI Key: RBOZIZCCVLIETE-UHFFFAOYSA-N
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Description

7-Cyclohexyltetraphene is a unique organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclohexyl group attached to a tetraphene core, which imparts distinct chemical and physical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Cyclohexyltetraphene typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Diels-Alder reaction, where a cyclohexadiene derivative reacts with a tetraphene precursor to form the desired compound. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions: 7-Cyclohexyltetraphene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.

    Substitution: Electrophilic substitution reactions, such as halogenation or nitration, can be performed using reagents like chlorine or nitric acid under controlled conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

7-Cyclohexyltetraphene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.

    Industry: this compound is utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 7-Cyclohexyltetraphene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

    Cyclohexane: A simple cycloalkane with a six-membered ring, used as a solvent and in the production of nylon.

    Tetraphene: A polycyclic aromatic hydrocarbon with four fused benzene rings, known for its electronic properties.

Uniqueness of 7-Cyclohexyltetraphene: this compound combines the structural features of both cyclohexane and tetraphene, resulting in a compound with unique chemical and physical properties. Its cyclohexyl group imparts stability and rigidity, while the tetraphene core provides electronic and aromatic characteristics. This combination makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

36278-09-8

Molecular Formula

C24H22

Molecular Weight

310.4 g/mol

IUPAC Name

7-cyclohexylbenzo[a]anthracene

InChI

InChI=1S/C24H22/c1-2-9-18(10-3-1)24-21-13-7-5-11-19(21)16-23-20-12-6-4-8-17(20)14-15-22(23)24/h4-8,11-16,18H,1-3,9-10H2

InChI Key

RBOZIZCCVLIETE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=C3C=CC4=CC=CC=C4C3=CC5=CC=CC=C52

Origin of Product

United States

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